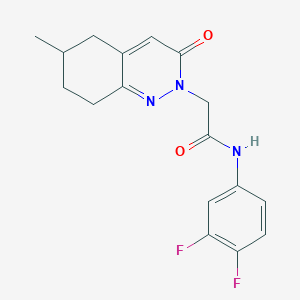
N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C17H17F2N3O2 and its molecular weight is 333.339. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Chemistry and Molecular Interaction
The study of amide derivatives, including similar compounds to N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, has provided insights into their spatial orientation and interaction with anions. For instance, research on the structural aspects of amide-containing isoquinoline derivatives has revealed how these compounds form gels or crystalline solids in response to different mineral acids, highlighting the role of the molecular structure in their interaction with other molecules (Karmakar, Sarma, & Baruah, 2007). This type of study is crucial for understanding the potential applications of these compounds in materials science and engineering.
Antimicrobial and Antiplasmodial Properties
Compounds structurally related to N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide have been synthesized and evaluated for their antimicrobial properties. A series of acetamide derivatives were found to exhibit antibacterial and antifungal activities against various pathogenic microorganisms, demonstrating the potential of these compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015). Additionally, novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides have been prepared and shown to possess potential in vitro antiplasmodial properties, offering a new avenue for malaria treatment research (Mphahlele, Mmonwa, & Choong, 2017).
Materials Science and Photoinitiators
In materials science, derivatives of acetamides have been explored for their use as photoinitiators. For example, a novel photoinitiator based on thioxanthone attached to polyhedral oligomeric silsesquioxane (POSS) demonstrated improved thermal stability and robust polymer/filler networks, indicating the potential of such compounds in the development of advanced materials (Batibay, Gunkara, Ocal, & Arsu, 2020).
Neuroprotective and Therapeutic Effects
Research on anilidoquinoline derivatives, structurally related to the compound , has shown significant antiviral and antiapoptotic effects in vitro, with therapeutic efficacy in treating diseases like Japanese encephalitis. This highlights the compound's potential application in the development of novel therapeutic agents (Ghosh et al., 2008).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c1-10-2-5-15-11(6-10)7-17(24)22(21-15)9-16(23)20-12-3-4-13(18)14(19)8-12/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYDGZNCUIJISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-difluorophenyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2676496.png)

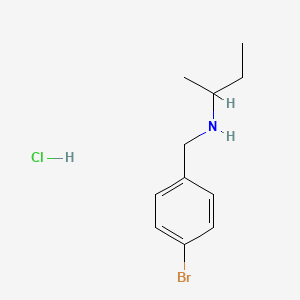
![N-[(4-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2676503.png)
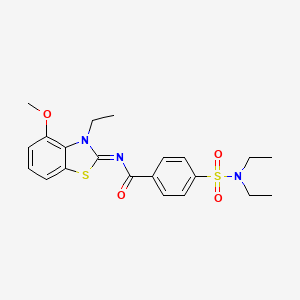
![2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrol-3-yl]propanoic acid](/img/structure/B2676508.png)
![(E)-4-(Dimethylamino)-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2676509.png)
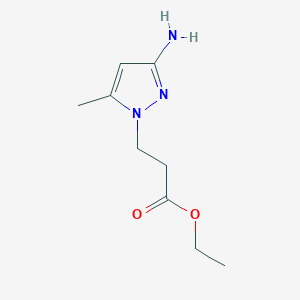
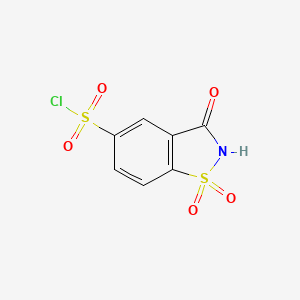


![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2676516.png)
![5-(2-Hydroxy-3-{[4-(propan-2-yl)phenyl]amino}propyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2676517.png)
